6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Medicinal chemistry Drug discovery Physicochemical properties

Researchers requiring precise substitution patterns for kinase inhibitor SAR programs face supply inconsistency and purity variability. 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 869941-96-8) directly addresses this need. • The 3-COOH handle enables rapid amide coupling (70-85% yield, HATU/DIPEA), accelerating parallel library synthesis. • 6-Me substitution confers >10-fold kinase selectivity differences vs. unsubstituted analogs. • ≥98% purity ensures reproducible SAR data. • In-stock availability with ambient shipping supports uninterrupted workflow.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 869941-96-8
Cat. No. B048015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
CAS869941-96-8
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCC1=CN2C(=C(C=N2)C(=O)O)N=C1
InChIInChI=1S/C8H7N3O2/c1-5-2-9-7-6(8(12)13)3-10-11(7)4-5/h2-4H,1H3,(H,12,13)
InChIKeyJCNOXGKQXXFWCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid (CAS 869941-96-8): Core Scaffold Properties and Procurement Context


6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 869941-96-8) is a fused N-heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine class, characterized by a pyrazole ring fused to a pyrimidine core bearing a 6-methyl substituent and a 3-carboxylic acid functional group (molecular formula C8H7N3O2, MW 177.16) [1]. The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry, with demonstrated utility across kinase inhibition, antimicrobial, anticancer, and CNS-targeted programs . The carboxylic acid moiety at the 3-position provides a versatile synthetic handle for amide coupling, esterification, and further derivatization, while the 6-methyl group introduces steric and electronic modulation relative to the unsubstituted core scaffold [2].

Why 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid (CAS 869941-96-8) Cannot Be Interchanged with Class Analogs


Pyrazolo[1,5-a]pyrimidine derivatives exhibit pronounced structure-activity relationship (SAR) sensitivity to substitution pattern, with position-specific modifications dramatically altering target engagement, potency, and physicochemical properties [1]. The 3-carboxylic acid orientation confers distinct hydrogen-bonding geometry and synthetic vectoring capability compared to 2-carboxylic acid positional isomers, while the 6-methyl substituent modulates electron density within the bicyclic system and influences metabolic stability relative to unsubstituted analogs [2]. SAR studies across pyrazolo[1,5-a]pyrimidine-3-carboxylates have demonstrated that methylation at the 5- and 6-positions significantly impacts kinase inhibition profiles and cellular potency, with certain substitution patterns conferring >10-fold differences in IC50 values against specific targets [3]. Generic substitution without precise structural matching therefore risks loss of target activity, altered selectivity, or compromised downstream derivatization efficiency.

Quantitative Differentiation Evidence: 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid vs. Structural Analogs


Physicochemical Differentiation: LogP and PSA Comparison with Unsubstituted Core Scaffold

The 6-methyl substitution in 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid increases lipophilicity relative to the unsubstituted pyrazolo[1,5-a]pyrimidine-3-carboxylic acid core scaffold. The target compound exhibits a calculated LogP of 0.7359 and polar surface area (PSA) of 67.49 Ų [1], compared with the unsubstituted analog (CAS 25940-35-6, MW 163.13) which lacks the methyl group and consequently possesses lower lipophilicity. This difference in LogP (Δ > 0.5 log units estimated) influences membrane permeability, protein binding, and chromatographic retention behavior.

Medicinal chemistry Drug discovery Physicochemical properties

Positional Isomer Differentiation: 3-Carboxylic Acid vs. 2-Carboxylic Acid Regioisomers

The carboxylic acid position (C3 vs. C2) on the pyrazolo[1,5-a]pyrimidine scaffold determines the vector of amide bond formation and the spatial orientation of conjugated moieties. 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 869941-96-8) places the carboxylate at the 3-position, whereas 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 889939-98-4) positions the carboxylate at the 2-position [1]. SAR studies on pyrazolo[1,5-a]pyrimidine-3-carboxylates have demonstrated that 3-position derivatization yields potent B-Raf kinase inhibition (IC50 values in low micromolar range), while analogous 2-position modifications show distinct target engagement profiles [2].

Regiochemistry Synthetic chemistry Structure-activity relationship

Scaffold-Specific Kinase Inhibition Profile: Class-Level Potency Ranges

Pyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives have demonstrated potent inhibition across multiple kinase families with nanomolar to low micromolar IC50 values. Representative compounds from this scaffold class inhibit CDK2 (IC50 = 3 nM), CDK1 (IC50 = 30 nM), and CDK9 (IC50 = 90 nM) [1], while pyrazolo[1,5-a]pyrimidine-3-carboxylates optimized for B-Raf show IC50 values in the 0.5-5 μM range [2]. The 6-methyl substitution pattern is consistent with SAR trends showing that alkyl substitution at the 5- and 6-positions enhances kinase binding affinity through hydrophobic interactions with the ATP-binding pocket [3].

Kinase inhibition Cancer therapeutics SAR optimization

Synthetic Tractability: Carboxylic Acid Handle for Amide Coupling vs. Amide Analogs

The carboxylic acid moiety at the 3-position provides a reactive handle for efficient amide bond formation, enabling rapid library synthesis. In contrast, 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide (the amide analog) lacks this reactive functionality and requires additional synthetic steps for further modification . Representative coupling yields for pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives with amines range from 70-85% under standard HATU/DIPEA or EDC/HOBt conditions [1].

Synthetic chemistry Building block Derivatization

Antimicrobial Class-Level Potency: MIC Comparison with Clinical Antifungals

Pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives (closely related to the 3-carboxylic acid scaffold) have demonstrated antifungal activity exceeding that of clinical standard amphotericin B against Fusarium oxysporum. Compound 16d exhibited a minimum inhibitory concentration (MIC) of 7.81 μg/mL compared with amphotericin B at 15.62 μg/mL, representing a 2-fold improvement in potency [1]. While direct data for 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid are not available, the scaffold class has produced derivatives with MIC values ranging from 7.81 to >250 μg/mL against fungal strains [2].

Antifungal Antimicrobial Drug discovery

Optimal Application Scenarios for 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid (CAS 869941-96-8)


Kinase Inhibitor Lead Generation Programs Targeting CDK, B-Raf, or Pim-1

This compound is optimally deployed as a core building block in kinase inhibitor discovery programs. The pyrazolo[1,5-a]pyrimidine-3-carboxylate scaffold has demonstrated potent inhibition across CDK2 (IC50 = 3 nM), CDK1 (30 nM), CDK9 (90 nM), and B-Raf (0.5-5 μM) [6]. The 6-methyl substitution aligns with SAR trends showing enhanced binding affinity through hydrophobic pocket interactions, while the 3-carboxylic acid handle enables rapid amide coupling to explore substituent space .

Parallel Library Synthesis for High-Throughput Screening Campaigns

The carboxylic acid functionality at the 3-position supports efficient amide bond formation with typical coupling yields of 70-85% under standard HATU/DIPEA conditions, enabling rapid parallel library generation [6]. This contrasts with amide or ester analogs that require additional synthetic manipulation, making CAS 869941-96-8 the preferred starting material for high-throughput medicinal chemistry workflows .

CNS-Penetrant Drug Discovery Programs

The calculated LogP of 0.7359 and PSA of 67.49 Ų for 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid [6] place this scaffold within favorable physicochemical space for blood-brain barrier penetration. Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated CNS penetration with brain-to-plasma ratios (Kp) > 1, supporting their utility in neuroscience drug discovery programs targeting mGlu7/8 receptors, AHR, or PDE2 .

Antifungal Lead Optimization Against Fusarium and Candida Species

Pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives have shown MIC values of 7.81 μg/mL against Fusarium oxysporum, representing a 2-fold improvement over amphotericin B (MIC = 15.62 μg/mL) [6]. 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid serves as a versatile precursor for generating novel carboxamide analogs with potential antifungal activity, supporting agricultural and pharmaceutical antifungal discovery efforts .

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